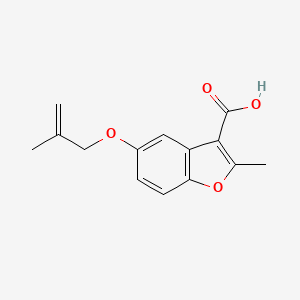![molecular formula C17H12N2O5 B2994442 Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate CAS No. 391876-98-5](/img/structure/B2994442.png)
Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate” is a chemical compound with the molecular formula C18H13N3O5S. It is a unique chemical offered to early discovery researchers .
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been reported . The process involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish the isoindole .Molecular Structure Analysis
The structure of a similar compound, methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, has been determined by X-ray crystallography . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Aplicaciones Científicas De Investigación
Crystal Engineering and Phase Transitions
Methyl 2-(carbazol-9-yl)benzoate showcases unique crystallographic properties, such as crystallizing with eight molecules in the crystallographic asymmetric unit. It undergoes a phase transition under high pressure, transforming to a structure with fewer molecules per unit. This transformation, driven by pressure, provides insights into crystal engineering techniques and the stabilization mechanisms underpinning phase transitions (Johnstone et al., 2010).
Neurodegenerative Disease Imaging
In the quest for new PET radiotracers for Alzheimer's disease imaging, derivatives of Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate have been synthesized and investigated. These compounds, through their interaction with casein kinase 1, hold promise for enhancing the understanding and diagnosis of neurodegenerative diseases, offering a potential pathway for the development of novel imaging agents (Gao et al., 2018).
Liquid Crystalline Behavior and Mesophase Characterization
Research on isoindoline-1,3-dione-based mesogenic Schiff bases, which are structurally similar to Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate, has led to the synthesis of compounds displaying enantiotropic liquid crystalline behavior. These findings contribute to the understanding of the relationship between chemical structure and mesomorphic properties, expanding the potential applications of these compounds in displays and optical devices (Dubey et al., 2018).
Electropolymerization and Electrochemical Studies
The synthesis and electropolymerization of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) were studied for their potential in supercapacitor and biosensor applications. This research demonstrates the influence of electron-withdrawing and donating groups on polymerization behavior and the capacitive properties of the resulting polymer, highlighting the versatility of these compounds in advanced material science (Ates et al., 2015).
Supramolecular Chemistry and Hydrogen Bonding
Studies on substituted 4-pyrazolylbenzoates, which share functional similarities with Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate, reveal intricate supramolecular structures formed through hydrogen bonding. These structures, ranging from one-dimensional chains to three-dimensional frameworks, offer valuable insights into the design principles for molecular assemblies with potential applications in molecular recognition and self-assembly processes (Portilla et al., 2007).
Propiedades
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-24-17(23)10-7-5-9(6-8-10)14(20)18-12-4-2-3-11-13(12)16(22)19-15(11)21/h2-8H,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGWPDGFKFJPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
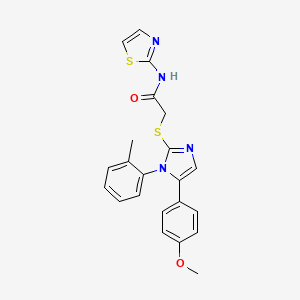
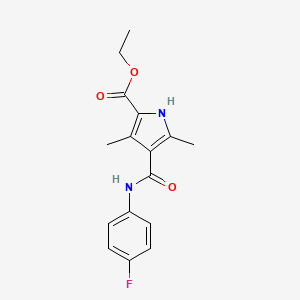
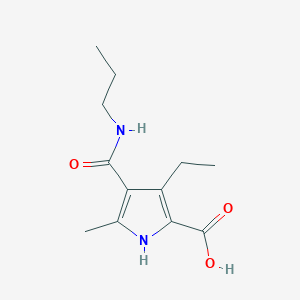
![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)
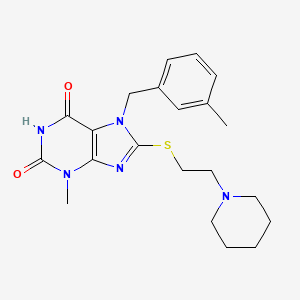
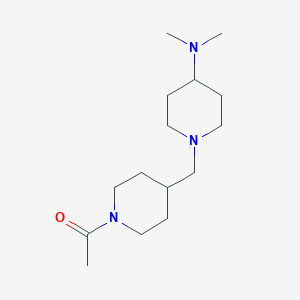
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)
![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)
